Lipophilicity Measured by Computed XLogP3‑AA: 3‑Chlorophenoxy vs. 4‑Methylphenoxy Analogs
The target compound exhibits a computed XLogP3‑AA of 5.5, reflecting the high lipophilicity contributed by the three aromatic rings and the chlorine atom [1]. In comparison, the 5‑(4‑methylphenoxy) analog (CAS 956360‑80‑8) has a reported XLogP3‑AA of 5.7 [2], while the 1,3‑diphenyl‑1H‑pyrazole‑4‑carbaldehyde core (CAS 21487‑45‑6) has an XLogP of 3.6 [3]. The 0.2‑log‑unit difference between the 3‑chloro and 4‑methylphenoxy compounds translates into a ~1.6‑fold difference in octanol‑water partition coefficient, which is meaningful when fine‑tuning membrane permeability or solubility in assay media.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 5.5 |
| Comparator Or Baseline | 5‑(4‑Methylphenoxy) analog: XLogP3‑AA = 5.7; 1,3‑Diphenyl‑1H‑pyrazole‑4‑carbaldehyde core: XLogP3‑AA = 3.6 |
| Quantified Difference | Δ = ‑0.2 log units vs. 4‑methylphenoxy; Δ = +1.9 log units vs. core scaffold |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A difference of 0.2–1.9 log units in XLogP can shift compound solubility and passive membrane permeability, directly affecting assay results in cell‑based phenotypic screens.
- [1] PubChem. PubChem CID 1474468 – 5-(3-Chlorophenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. https://pubchem.ncbi.nlm.nih.gov/compound/1474468 (accessed 2026‑05‑02). View Source
- [2] PubChem. PubChem CID 15703227 – 5-(4-Methylphenoxy)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. Computed XLogP3‑AA retrieved via PubChem (accessed 2026‑05‑02). View Source
- [3] PubChem. PubChem CID 555820 – 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Computed XLogP3‑AA retrieved via PubChem (accessed 2026‑05‑02). View Source
